molecular formula C7H4Br2F2 B1447445 2,4-Dibromo-3,6-difluorotoluene CAS No. 1806351-58-5

2,4-Dibromo-3,6-difluorotoluene

Cat. No. B1447445
M. Wt: 285.91 g/mol
InChI Key: LXHZLADEZYKJBJ-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,6-difluorotoluene is a chemical compound with the molecular formula C~7~H~4~Br~2~F~2~ . It belongs to the class of fluorinated aromatic compounds and is used in various applications, including as a nucleotide analog in DNA research . Its structure consists of a toluene ring substituted with bromine and fluorine atoms.


Synthesis Analysis

The synthesis of 2,4-Dibromo-3,6-difluorotoluene involves specific chemical reactions. While I don’t have access to specific papers detailing the synthesis, it typically starts with a precursor compound and proceeds through halogenation and fluorination steps. Researchers have explored various synthetic routes to obtain this compound .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-3,6-difluorotoluene is crucial for understanding its properties and reactivity. The compound’s structure consists of a benzene ring (toluene) with two bromine atoms (Br) attached at positions 2 and 4 and two fluorine atoms (F) attached at positions 3 and 6. The arrangement of these substituents affects its physical and chemical behavior .


Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its functional groups. Some potential reactions include substitution reactions (e.g., nucleophilic substitution), aromatic electrophilic substitution, and cross-coupling reactions. Researchers have investigated its reactivity in different contexts .


Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately 113-117°C .
  • Density : It has a density of 1.12 g/mL at 25°C .
  • Refractive Index : The refractive index at 20°C is approximately 1.449 .

properties

IUPAC Name

1,3-dibromo-2,5-difluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c1-3-5(10)2-4(8)7(11)6(3)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHZLADEZYKJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1F)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-3,6-difluorotoluene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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